

BIO5192 Hydrate: A Technical Guide to Hematopoietic Stem Cell Mobilization

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Compound of Interest

Compound Name: *BIO5192 hydrate*

Cat. No.: *B15073678*

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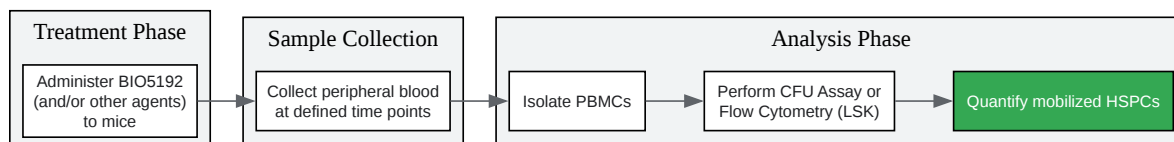
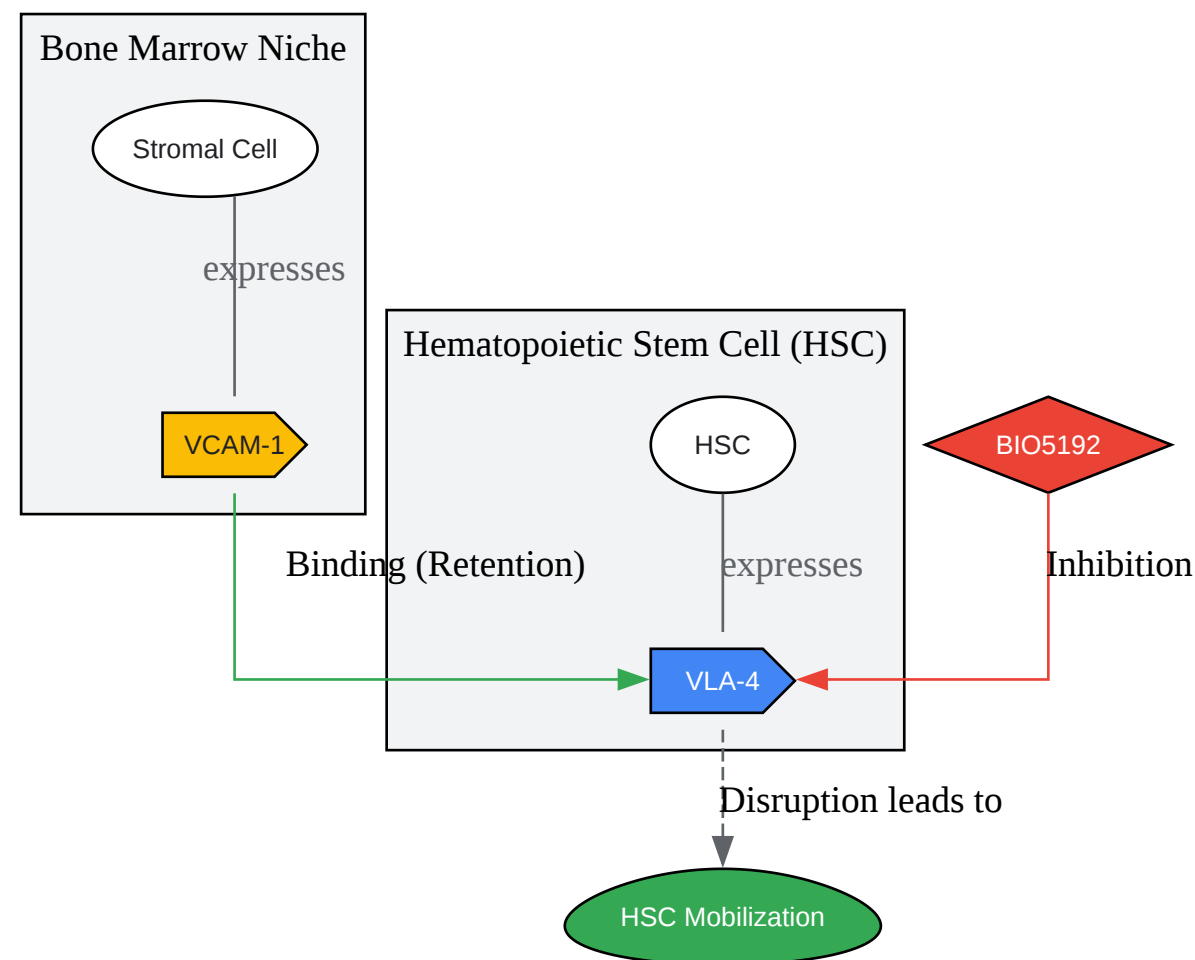
This technical guide provides an in-depth overview of **BIO5192 hydrate**, a potent and selective small molecule inhibitor of the $\alpha 4\beta 1$ integrin, Very Late Antigen-4 (VLA-4). It details the mechanism of action, presents key quantitative data on its efficacy in hematopoietic stem cell (HSC) mobilization, and provides detailed experimental protocols for its use in research settings.

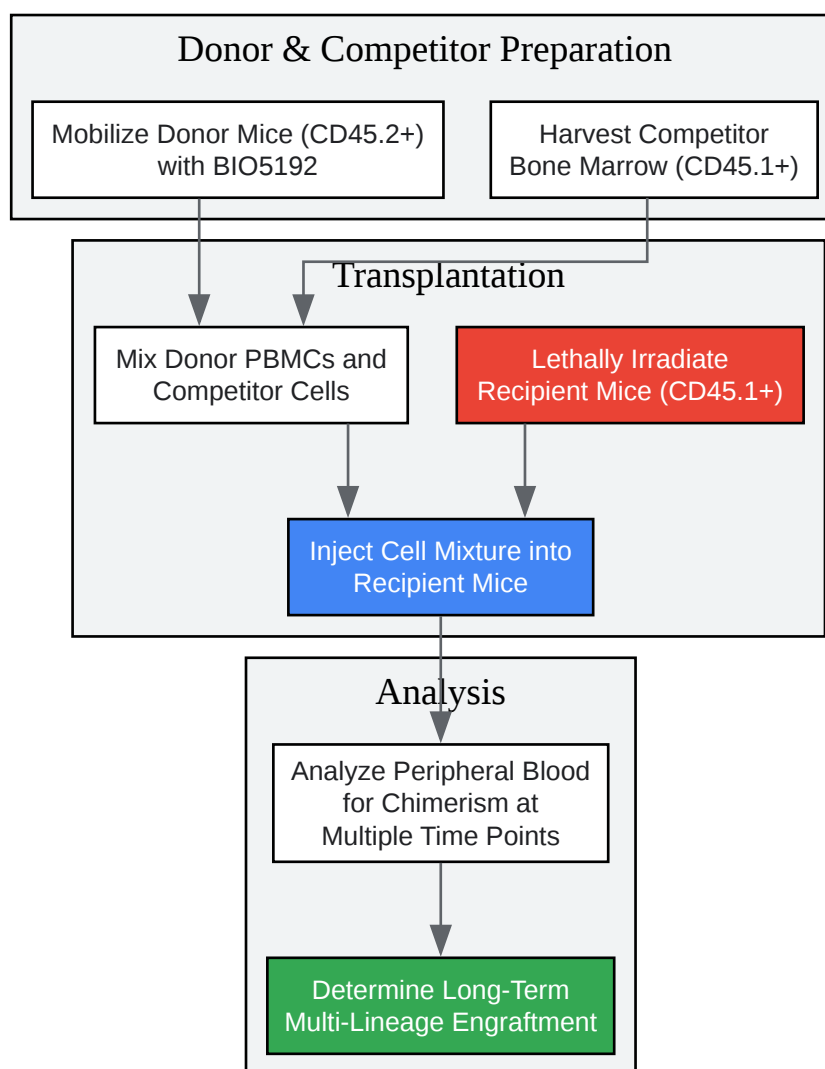
Core Mechanism of Action: Targeting the VLA-4/VCAM-1 Axis

Hematopoietic stem and progenitor cells (HSPCs) are retained within the bone marrow niche through a series of adhesion molecules.^[1] One of the critical interactions is mediated by VLA-4 on the surface of HSPCs and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed by stromal cells.^[1] BIO5192 acts as a VLA-4 antagonist, disrupting this interaction and leading to the mobilization of HSPCs from the bone marrow into the peripheral blood.^{[1][2]} This targeted disruption of a key retention signal forms the basis of its utility as a mobilizing agent.^{[1][2]}

BIO5192 is a highly selective inhibitor of VLA-4, with a significantly higher affinity for $\alpha 4\beta 1$ compared to other integrins.^[3] This selectivity minimizes off-target effects and contributes to its potent mobilizing activity. The dissociation constant (Kd) for VLA-4 is less than 10 pM.^[3]

Signaling Pathway of VLA-4 Inhibition by BIO5192





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